4-(4-氨基苯基)噻唑-2-胺

描述

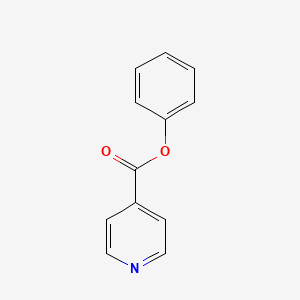

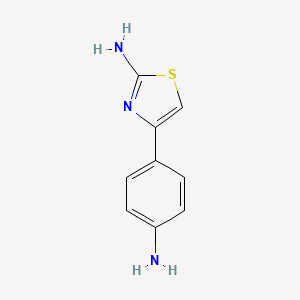

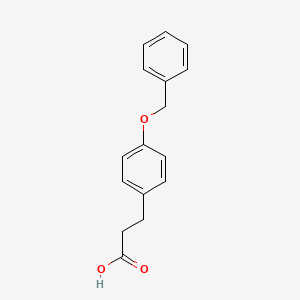

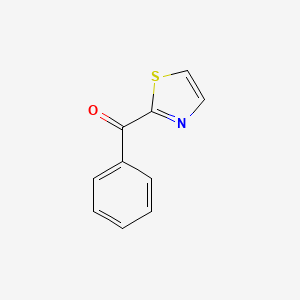

4-(4-Aminophenyl)-1,3-thiazol-2-amine is a chemical compound with notable applications in pharmaceuticals and materials science. Its structure and properties have been extensively studied, revealing unique chemical and physical characteristics that make it valuable for diverse applications.

Synthesis Analysis

The synthesis of thiazol-2-amine derivatives typically involves nucleophilic substitution reactions and cyclization processes. For instance, a method described involves the reaction of thiosemicarbazide and carboxylic acid in the presence of polyphosphate ester (PPE), leading to the formation of 2-amino-1,3,4-thiadiazoles in a one-pot manner, showcasing an innovative approach to synthesizing this class of compounds (Kokovina et al., 2021).

Molecular Structure Analysis

The molecular and electronic structure of related thiazol-2-amine compounds has been characterized through various methods, including X-ray diffraction and computational studies. A study on a similar molecule, 5-(4-aminophenyl)-4-(3-methyl-3-phenylcyclobutyl)thiazol-2-amine, detailed its molecular geometry, vibrational frequencies, and atomic charges distribution using both Hartree–Fock (HF) and density functional methods (DFT) (Özdemir et al., 2009).

Chemical Reactions and Properties

Thiazol-2-amines engage in a variety of chemical reactions, highlighting their versatility. For example, the base-induced transformation of thiadiazoles in the presence of secondary amines can lead to the formation of indolium-2-thiolates, demonstrating the reactivity and potential for further functionalization of these compounds (Androsov, 2008).

Physical Properties Analysis

The physical properties of thiazol-2-amines, such as their crystalline structure and thermal stability, are crucial for their application in material science. For instance, poly(1,3,4-thiadiazole amine), synthesized from 2-(p-aminophenyl)-1,3,4-oxadiazoline-5-thione, displayed high thermal stability and electrical conductivity, making it suitable for semiconducting applications (Saegusa et al., 1994).

Chemical Properties Analysis

The chemical properties, such as reactivity towards other compounds and potential for forming cocrystals, are essential for the design of pharmaceuticals and advanced materials. A study on molecular cocrystals of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine explored hydrogen bonding in the structures, providing insights into the intermolecular interactions and stability of such compounds (Smith & Lynch, 2013).

科学研究应用

抗菌活性

该化合物及其衍生物表现出强效的抗真菌活性。 它们还对敏感和耐药细菌菌株表现出中等抗菌活性 .

抗炎活性

该化合物已证明具有良好的抗炎活性。 这使其成为开发新型抗炎药物的潜在候选者 .

抗氧化活性

该化合物的某些衍生物已表现出显着的抗氧化活性。 这种特性可能有利于治疗由氧化应激引起的疾病 .

抗病毒活性

该化合物的某些衍生物对 PR8 流感 A 株表现出显着的抗病毒活性。 这种活性与奥司他韦和金刚烷胺等标准抗病毒药物的活性相当 .

抗癌活性

该化合物具有控制多种细胞通路的非凡能力,其选择性抗癌活性的潜力可以得到探索 . 体外抗癌评估也已进行 .

药物设计与开发

作用机制

- Tubulin : Tubulin is a protein involved in microtubule assembly, a crucial process for cell division. Some derivatives of 4-(4-aminophenyl)thiazol-2-amine have been shown to inhibit tubulin polymerization, disrupting microtubule dynamics in cancer cells .

Pharmacokinetics (ADME Properties):

Let’s briefly outline the compound’s pharmacokinetic properties:

- Absorption : Information on absorption is not readily available for this specific compound .

- Distribution : The volume of distribution remains unknown .

Result of Action:

The molecular and cellular effects of 4-(4-aminophenyl)thiazol-2-amine include:

安全和危害

未来方向

属性

IUPAC Name |

4-(4-aminophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c10-7-3-1-6(2-4-7)8-5-13-9(11)12-8/h1-5H,10H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCALEXDZEAGCPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40345563 | |

| Record name | 4-(4-Aminophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3673-53-8 | |

| Record name | 4-(4-Aminophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-4-(4-AMINOPHENYL)THIAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-{2-[(2-Hydroxyethyl)sulfanyl]ethoxy}ethyl)sulfanyl]ethan-1-ol](/img/structure/B1268351.png)

![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B1268359.png)

![5-[(3-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine](/img/structure/B1268361.png)